Picumeterol

Vue d'ensemble

Description

- Il appartient à la classe des médicaments à petites molécules et est également connu sous son nom USAN, fumarate de picuméterol .

- Le composé cible principalement le récepteur β2-adrénergique, qui joue un rôle crucial dans la régulation du tonus musculaire lisse bronchique et la dilatation des voies respiratoires.

- Le picuméterol a été étudié pour son potentiel thérapeutique dans les maladies respiratoires, en particulier l'asthme.

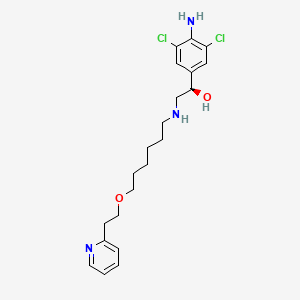

Picuméterol: (formule chimique: C25H33Cl2N3O6) est un agoniste β2-adrénergique puissant et hautement sélectif.

Méthodes De Préparation

Voies de synthèse: Les voies de synthèse du picuméterol impliquent des transformations chimiques pour obtenir la structure souhaitée. Malheureusement, les méthodes de synthèse spécifiques ne sont pas largement documentées dans la littérature.

Production industrielle: Les informations sur les méthodes de production à l'échelle industrielle sont limitées. Des sociétés pharmaceutiques comme GSK Plc ont participé à son développement.

Analyse Des Réactions Chimiques

Réactivité: Le picuméterol subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants: Des informations détaillées sur les réactifs et conditions spécifiques ne sont pas facilement disponibles.

Principaux produits: Les principaux produits formés au cours de ces réactions dépendraient du type de réaction spécifique et des conditions.

Applications de la recherche scientifique

En médecine: Le picuméterol a été étudié pour ses effets bronchodilatateurs, ce qui le rend pertinent pour le traitement de l'asthme et d'autres affections respiratoires.

Dans l'industrie:

Mécanisme d'action

Activation du récepteur β2-adrénergique: Le picuméterol agit comme un agoniste complet au niveau du récepteur β2-adrénergique. Après liaison, il stimule la production d'AMPc, ce qui entraîne une relaxation du muscle lisse bronchique.

Cibles moléculaires et voies: La principale cible moléculaire est le récepteur β2-adrénergique, qui active les voies de signalisation en aval impliquées dans la bronchodilatation.

Applications De Recherche Scientifique

In Medicine: Picumeterol has been studied for its bronchodilatory effects, making it relevant for treating asthma and other respiratory conditions.

In Industry:

Mécanisme D'action

β2-Adrenergic Receptor Activation: Picumeterol acts as a full agonist at the β2-adrenergic receptor. Upon binding, it stimulates cAMP production, leading to bronchial smooth muscle relaxation.

Molecular Targets and Pathways: The primary molecular target is the β2-adrenergic receptor, which activates downstream signaling pathways involved in bronchodilation.

Comparaison Avec Des Composés Similaires

Unicité: L'unicité du picuméterol réside dans sa sélectivité pour le récepteur β2-adrénergique et sa durée d'action plus longue par rapport au salbutamol.

Composés similaires: D'autres agonistes β2-adrénergiques comprennent le salmétérol, le formotérol et l'indacatérol

Activité Biologique

Picumeterol, also known as (+)-GR114297A, is a potent and selective β2-adrenoceptor agonist. It has been primarily investigated for its therapeutic potential in treating respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

This compound exerts its biological effects primarily through the activation of β2-adrenergic receptors located in the smooth muscle of the airways. This activation leads to bronchodilation, which is the relaxation of bronchial smooth muscle, thereby improving airflow and alleviating symptoms associated with respiratory conditions. The selectivity of this compound for β2 receptors over β1 receptors minimizes cardiovascular side effects typically associated with non-selective β-agonists .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Potency : this compound is recognized for its high potency as a β2-adrenergic agonist. Studies have shown that it has a significant bronchodilator effect at lower doses compared to other β2-agonists.

- Selectivity : Its selectivity for β2 receptors allows for targeted therapeutic effects with reduced adverse reactions.

- Duration of Action : Research indicates that this compound has a prolonged duration of action, making it suitable for both acute and chronic management of respiratory conditions.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

- Pharmacokinetics Study : A study conducted on rats and dogs assessed the pharmacokinetics of this compound following administration. It was found that the compound exhibited rapid absorption and distribution, with a half-life conducive to effective bronchodilation .

- Clinical Trials : Clinical trials evaluating the efficacy of this compound in patients with asthma demonstrated significant improvements in lung function and reduction in symptom severity when compared to placebo groups. The trials highlighted its potential as a first-line treatment option for asthma management.

- Comparative Studies : In comparative studies with other β2-agonists, this compound showed superior bronchodilation effects and a favorable safety profile. This was particularly evident in patients who experienced adverse effects from traditional treatments .

Data Table: Summary of Key Findings

Propriétés

Numéro CAS |

130641-36-0 |

|---|---|

Formule moléculaire |

C21H29Cl2N3O2 |

Poids moléculaire |

426.4 g/mol |

Nom IUPAC |

(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |

InChI |

InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |

Clé InChI |

NUBLQEKABJXICM-FQEVSTJZSA-N |

SMILES |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |

SMILES isomérique |

C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |

SMILES canonique |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |

Apparence |

Solid powder |

Key on ui other cas no. |

130641-36-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.